molecular formula C9H7ClF3NO2S B1487670 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid CAS No. 1053656-40-8

2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid

Cat. No. B1487670
M. Wt: 285.67 g/mol
InChI Key: QOQBZPRBKXNYEU-UHFFFAOYSA-N
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Description

“2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid” is a chemical compound with the molecular formula C9H7ClF3NO2S and a molecular weight of 285.67 . It is a versatile compound widely used in scientific research. Its unique structure offers potential applications in drug discovery, organic synthesis, and material science.


Molecular Structure Analysis

The molecular structure of “2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid” consists of a pyridine ring with a trifluoromethyl group at the 4-position and a chloro group at the 6-position. This pyridine ring is connected to a propionic acid group through a sulfanyl linkage .

Scientific Research Applications

Organic Synthesis Flexibility

The preparation of isomeric halopyridinecarboxylic acids showcases the logistic flexibility and strategic methodologies in functionalizing pyridine derivatives, highlighting the pivotal role of precursor choice in synthesizing specific carboxylic acids from chloro(trifluoromethyl)pyridines. This approach underscores the importance of such compounds in creating structurally diverse molecules for various scientific applications (Cottet & Schlosser, 2004).

Antibacterial Applications

Cationic derivatives of corroles containing pyridinylsulfanyl groups were synthesized and evaluated for their antibacterial activity against Gram-negative bacteria. These derivatives exhibited effective antibacterial properties at micromolar concentrations, indicating the potential of pyridinylsulfanyl-containing compounds in developing new antibacterial agents (Cardote et al., 2018).

Regioexhaustive Functionalization

Studies on the regioexhaustive functionalization of chloro(trifluoromethyl)pyridines into carboxylic acids through various organometallic methods demonstrate the chemical flexibility and wide-ranging applicability of these compounds in synthesizing diverse functionalized materials, which could extend to similar compounds like 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid (Cottet & Schlosser, 2004).

Synthesis of Key Intermediates

The synthesis processes for various chloro- and trifluoromethyl-substituted pyridines and their transformation into key intermediates for pharmaceuticals and agrochemicals highlight the critical role of such compounds in developing new drugs and herbicides. This research area could potentially include applications for 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid as an intermediate or functional group in creating new active molecules (Guoqua, 2014; Zheng-xiong, 2004).

Advanced Material Synthesis

The synthesis and application of pyridine sulfides in creating ternary cocrystals demonstrate the utility of pyridinylsulfanyl compounds in material science, particularly in designing new crystalline materials with specific properties. Such applications could be explored for compounds like 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid in developing materials with unique structural or functional characteristics (Wzgarda-Raj et al., 2021).

properties

IUPAC Name

2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2S/c1-4(8(15)16)17-7-3-5(9(11,12)13)2-6(10)14-7/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQBZPRBKXNYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid
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2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid
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2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid
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2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid
Reactant of Route 5
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid
Reactant of Route 6
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid

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